![molecular formula C17H19NO5S B3194682 (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid CAS No. 856570-20-2](/img/structure/B3194682.png)
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid
Overview
Description
The compound is a sulfonic acid derivative with a benzyl carbamate group and a phenyl group attached to a chiral carbon. It’s likely to be a solid under normal conditions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonic acids can generally be synthesized by the sulfonation of aromatic compounds . Carbamates, like the benzyloxy carbonyl group in this compound, can be formed by reacting amines with chloroformates .Molecular Structure Analysis
The compound has a chiral center at the 2-position of the propane chain, which means it can exist in two enantiomeric forms .Chemical Reactions Analysis
Amines, like the one in this compound, can react with acids to form ammonium salts. They can also react with sulfonyl chlorides to produce sulfonamides .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, sulfonic acids are typically solids with high melting points, and they are soluble in water due to their ability to form hydrogen bonds .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propane-1-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c19-17(23-12-15-9-5-2-6-10-15)18-16(13-24(20,21)22)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,18,19)(H,20,21,22)/t16-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWVGCVAJLCHSF-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS(=O)(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CS(=O)(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677807 | |
Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
856570-20-2 | |
Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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